molecular formula C19H16ClN5OS B605900 4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol CAS No. 1202764-53-1

4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

Cat. No. B605900
M. Wt: 397.881
InChI Key: OKFYOOFXVBCIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

B022 is a novel inhibitor of NF-kappaB-inducing kinase (NIK), protecting liver from toxin-induced inflammation, oxidative stress, and injury.

Scientific Research Applications

  • Research has explored the synthesis and biological evaluation of compounds structurally related to your compound of interest. For instance, the synthesis of derivatives involving thiazolyl-pyrimidines, which exhibit activities as amplifiers of phleomycin, a chemotherapeutic agent (Brown, Cowden, & Strekowski, 1982).

  • Studies have also focused on the design and synthesis of compounds combining pyrimidine and thiazolyl groups for potential use as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).

  • Compounds containing the thiazolyl and pyrimidine moieties have been synthesized and evaluated for their antimicrobial properties, indicating potential use in treating infections (Basavarajaiah & Mruthyunjayaswamy, 2010).

  • Research into the supramolecular structures of compounds related to your compound of interest has been conducted, highlighting their potential significance in understanding molecular interactions and packing patterns in aminopyrimidine structures, which could impact the study of nucleic acid structures and functions (Cheng et al., 2011).

  • The synthesis of other related compounds, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in the production of HIV-1 reverse transcriptase inhibitors, has been reported, indicating the relevance of these compounds in developing treatments for HIV (Xiu-lia, 2015).

  • Compounds with similar structures have been synthesized and evaluated for their potential use in treating fungal infections, indicating the broad spectrum of applications in medicinal chemistry and pharmacology (N. Jafar et al., 2017).

properties

IUPAC Name

4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-19(26,17-22-7-9-27-17)6-4-12-2-3-13-5-8-25(15(13)10-12)16-14(20)11-23-18(21)24-16/h2-3,7,9-11,26H,5,8H2,1H3,(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFYOOFXVBCIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

Citations

For This Compound
1
Citations
A Paul, J Edwards, C Pepper, S Mackay - Cells, 2018 - mdpi.com
The cellular kinases inhibitory-κB kinase (IKK) α and Nuclear Factor-κB (NF-κB)-inducing kinase (NIK) are well recognised as key central regulators and drivers of the non-canonical NF-…
Number of citations: 58 www.mdpi.com

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